4-Methoxy-4'-trifluoromethylbenzophenone

Description

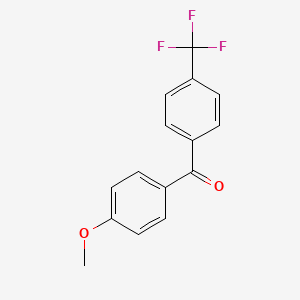

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRRJWQDJEWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of 4-Methoxy-4'-trifluoromethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-trifluoromethylbenzophenone is an aromatic ketone that has garnered significant interest within the scientific community. Its unique "push-pull" electronic structure, arising from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, imparts distinct photophysical and photochemical characteristics. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of these properties. Understanding the behavior of this molecule upon photoexcitation is crucial for its application as a photoredox catalyst, a photoinitiator, and a photosensitizer in various chemical and biological systems. This document will delve into the core principles governing its light absorption and emission, the dynamics of its excited states, and the experimental methodologies used for their characterization.

Core Photophysical Principles: A Tale of Two Substituents

The photophysical behavior of this compound is fundamentally dictated by the interplay between the methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents on the benzophenone core. This arrangement creates a molecule with a significant dipole moment and introduces charge-transfer character into its electronic transitions.

Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Unlike the parent benzophenone, which primarily exhibits a weak n→π* transition at longer wavelengths, the push-pull nature of this derivative leads to a more intense and redshifted absorption band, extending into the near-visible region (approximately 350-400 nm)[1]. This redshift is advantageous for applications where excitation with lower-energy light is desirable.

Following excitation to the S₁ state, the molecule can undergo several deactivation processes, as illustrated in the Jablonski diagram below. However, for benzophenone and its derivatives, the most dominant pathway is a highly efficient intersystem crossing (ISC) to the triplet manifold (Tₙ). While direct S₁(n,π) → T₁(n,π) transitions are formally forbidden, the presence of a nearby T₂(π,π) state facilitates this process through a rapid S₁(n,π) → T₂(π,π*) crossing, followed by internal conversion to the lowest triplet state (T₁). This results in a near-unity triplet quantum yield (Φ_T) for many benzophenones, making them excellent triplet photosensitizers.

Figure 1: Jablonski diagram for a substituted benzophenone.

The long-lived T₁ state is the primary photoactive species responsible for the rich photochemistry of this compound. This triplet state can undergo various reactions, including hydrogen abstraction from suitable donors and energy transfer to other molecules, leading to the generation of reactive species.

Quantitative Photophysical Data

While specific experimental data for this compound is not extensively reported in a consolidated manner, the following table summarizes the expected and known properties based on the behavior of similar substituted benzophenones. The values provided are indicative and can vary with the solvent and experimental conditions.

| Photophysical Parameter | Symbol | Typical Value/Range | Solvent |

| Absorption Maximum | λmax | ~350 - 400 nm | Non-polar solvents |

| Molar Extinction Coefficient | ε | 10,000 - 20,000 M-1cm-1 | - |

| Fluorescence Quantum Yield | Φf | < 0.01 | Most organic solvents |

| Phosphorescence Quantum Yield | Φp | ~0.7 - 0.9 (at 77K) | Glassy matrices |

| Triplet State Quantum Yield | ΦT | ≈ 1 | Non-polar solvents |

| Triplet State Lifetime | τT | 1 - 10 µs | Degassed organic solvents |

Experimental Protocols for Photophysical Characterization

To obtain precise and reliable photophysical data for this compound, a series of spectroscopic techniques must be employed. The following sections detail the standard experimental workflows for these measurements.

Figure 2: General experimental workflow for photophysical characterization.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum, wavelength of maximum absorption (λmax), and molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol).

-

Serial Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the range of 0.1 to 1.0 at the expected λmax.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample as the reference.

-

Measurement: Record the absorption spectra of the solutions over a wavelength range of at least 200-500 nm.

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).

Methodology:

-

Sample and Standard Preparation:

-

Prepare a series of dilute solutions of this compound in a chosen solvent with absorbance values at the excitation wavelength kept below 0.1 to minimize inner-filter effects.

-

Prepare a similar series of solutions of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546) that absorbs at a similar excitation wavelength.

-

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer capable of providing corrected emission spectra.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis (Relative Method):

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum, quantum yield (Φp), and lifetime (τp) at low temperature.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent that forms a clear, rigid glass at 77 K (e.g., a 2-methyltetrahydrofuran or an ethanol/methanol mixture).

-

Instrumentation: Use a spectrofluorometer equipped with a phosphorescence accessory, which includes a cryogenic sample holder (e.g., a liquid nitrogen dewar) and a means to gate the detector or use a pulsed excitation source to discriminate between short-lived fluorescence and long-lived phosphorescence.

-

Measurement:

-

Cool the sample to 77 K.

-

Record the time-gated emission spectrum to isolate the phosphorescence.

-

For lifetime measurements, excite the sample with a short pulse of light and record the decay of the phosphorescence intensity over time.

-

-

Data Analysis:

-

The phosphorescence spectrum will reveal the vibrational structure of the T₁ → S₀ transition.

-

The phosphorescence lifetime (τp) is determined by fitting the decay curve to an exponential function.

-

The phosphorescence quantum yield can be determined relative to a known phosphorescence standard under the same conditions.

-

Transient Absorption Spectroscopy

Objective: To observe the triplet-triplet absorption spectrum and determine the triplet state lifetime (τT) and quantum yield (ΦT).

Methodology:

-

Experimental Setup: Utilize a nanosecond transient absorption spectrometer. This typically consists of a pulsed laser for excitation (the "pump" beam, e.g., a Nd:YAG laser at 355 nm) and a continuous or pulsed lamp as a probe beam. The change in absorbance of the probe beam after excitation is monitored by a fast detector.

-

Sample Preparation: Prepare a degassed solution of the sample in a suitable solvent. Degassing (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) is crucial to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

Measurement:

-

Excite the sample with a laser pulse.

-

Record the change in absorbance at various wavelengths as a function of time after the laser pulse. This provides the transient absorption spectrum of the triplet state.

-

Monitor the decay of the transient absorption at the triplet-triplet absorption maximum to determine the triplet lifetime.

-

-

Data Analysis:

-

The transient absorption spectrum provides a spectral fingerprint of the triplet excited state.

-

The triplet lifetime (τT) is obtained by fitting the decay of the transient absorption signal to an exponential function.

-

The triplet quantum yield (ΦT) can be determined by the comparative actinometry method, using a standard with a known ΦT (e.g., benzophenone in benzene, ΦT ≈ 1).

-

Conclusion

The photophysical properties of this compound are a direct consequence of its unique molecular structure. The push-pull nature of its substituents leads to a redshifted absorption spectrum and maintains the high intersystem crossing efficiency characteristic of benzophenones. This efficient population of a long-lived triplet state is the cornerstone of its utility in various photochemical applications. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and similar molecules. A thorough understanding of these properties is paramount for the rational design and effective implementation of this compound in the development of new technologies in materials science, catalysis, and medicine.

References

- PubChem. (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone. [Link]

- Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

- HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

- Edinburgh Instruments. Measuring Fluorescence and Phosphorescence Spectra at Low Temperature Using the FLS1000 Photoluminescence Spectrometer. [Link]

Sources

A Technical Guide to 4-Methoxy-4'-trifluoromethylbenzophenone: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents and functional materials. 4-Methoxy-4'-trifluoromethylbenzophenone is a diaryl ketone that exemplifies the utility of targeted functionalization. This molecule incorporates a benzophenone core, a scaffold known for its photochemical properties and presence in numerous bioactive compounds, with two key substituents that profoundly influence its physicochemical and biological profile. The electron-donating methoxy group (-OCH₃) on one phenyl ring and the strongly electron-withdrawing, lipophilic trifluoromethyl group (-CF₃) on the other create a polarized molecule with significant potential as a synthetic intermediate.

This technical guide provides an in-depth exploration of this compound, identified by CAS Number 6185-76-8 .[1][2][3] We will dissect its core properties, provide a detailed and validated protocol for its synthesis, discuss its spectroscopic signature, and explore its applications, with a particular focus on its role as a strategic building block in the drug discovery process. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Chemical Identity and Physicochemical Properties

The unique combination of the methoxy and trifluoromethyl groups imparts distinct properties to the benzophenone scaffold.[2] A summary of its primary identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 6185-76-8 | [1][2] |

| IUPAC Name | (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | [1][2] |

| Molecular Formula | C₁₅H₁₁F₃O₂ | [1][2] |

| Molecular Weight | 280.24 g/mol | [2][4] |

| Physical Form | Liquid (at ambient temperature) | [1] |

| Purity | Commonly available at ≥97% | [1] |

| Storage | Ambient temperature, in a tightly sealed container | [1][5] |

The structure features a central carbonyl group linking two phenyl rings at the 1 and 1' positions. The para-methoxy group on one ring acts as an electron-donating group through resonance, increasing the electron density of that ring. Conversely, the para-trifluoromethyl group on the second ring is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, decreasing the electron density of its host ring. This electronic asymmetry is a key driver of its reactivity and interaction with biological targets.

Synthesis and Purification

The most reliable and scalable method for the synthesis of this compound is the Friedel-Crafts acylation . This reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.

Causality and Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-(trifluoromethyl)benzoyl chloride. This coordination polarizes the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. The anisole (methoxybenzene) ring, being electron-rich due to the activating methoxy group, acts as the nucleophile. The methoxy group is an ortho, para-director; however, the para product is sterically favored and typically predominates. The final step involves the deprotonation of the aromatic ring to restore aromaticity, yielding the desired ketone.

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, with a thin-layer chromatography (TLC) checkpoint to ensure the reaction has proceeded to completion before initiating the work-up phase.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anisole (1.0 eq.) and 4-(trifluoromethyl)benzoyl chloride (1.05 eq.). Dissolve the components in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring. This is crucial to control the initial exotherm upon addition of the Lewis acid catalyst.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product as a liquid.

Spectroscopic Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two different aromatic rings. The protons on the methoxy-substituted ring will appear as two doublets in the aromatic region (approx. 6.9-7.1 ppm and 7.8-8.0 ppm), while the protons on the trifluoromethyl-substituted ring will also present as two doublets (approx. 7.7-7.9 ppm). A sharp singlet at approximately 3.9 ppm will correspond to the three protons of the methoxy group.

-

FT-IR: The infrared spectrum provides key functional group information. A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ for the conjugated ketone (C=O) stretch. Additional characteristic peaks include C-O stretching for the ether linkage and strong C-F stretching bands for the trifluoromethyl group.

-

Mass Spectrometry: Electron Impact (EI) mass spectrometry should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 280.24.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems directly from the strategic placement of its functional groups, which serve to modulate the properties of a larger target molecule.

The Strategic Importance of the Functional Groups

-

Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern drug design.[6] Its inclusion can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., replacing a methyl group).[7] Furthermore, its high lipophilicity (Hansch π constant of +0.88) can improve membrane permeability and bioavailability.[7] Its strong electron-withdrawing nature can also alter the pKa of nearby functional groups and enhance binding interactions with biological targets.[6]

-

Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor and its presence influences a compound's solubility and electronic properties.[8] While it can be a site of metabolism via O-demethylation, its inclusion is often used to fine-tune polarity and receptor interactions.

-

Benzophenone Core: The diaryl ketone core provides a rigid scaffold for orienting the two phenyl rings in three-dimensional space. Benzophenone derivatives are also well-known photosensitizers, an application that can be exploited in photochemistry and photodynamic therapy research.[9] The core itself is often found in bioactive molecules, though it is sometimes replaced by bioisosteres to improve pharmacological profiles.[10]

Logical Framework for Application

Caption: Relationship between the compound's features and its utility in drug design.

As a building block, this compound allows for the convergent synthesis of complex molecules where the distinct properties of both substituted phenyl rings are desired.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning [1] |

| Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11][12]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[11][12] Avoid breathing mist or vapors. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash with plenty of soap and water.[12] If inhaled, remove the person to fresh air.[12] If swallowed, seek medical attention.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed tool for molecular engineering. Its CAS number, 6185-76-8, identifies a molecule that provides chemists with a reliable scaffold incorporating two of the most functionally important substituents in modern drug design. The synthesis via Friedel-Crafts acylation is robust and scalable, and the resulting product serves as a key intermediate for developing novel pharmaceuticals with optimized pharmacokinetic and pharmacodynamic profiles. Understanding its properties, synthesis, and safe handling is essential for any researcher aiming to leverage its potential in their scientific endeavors.

References

- Synthesis of 4-hydroxy-3-methoxy-4'-(trifluoromethyl)benzophenone. PrepChem.com. [Link]

- 4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056. PubChem. [Link]

- This compound | CAS 6185-76-8. Chemical-Suppliers.com. [Link]

- Experimental Chemistry II - Poster Abstracts for 2006.

- 4-Fluoro-4'-methoxybenzophenone | C14H11FO2 | CID 67664. PubChem. [Link]

- Supporting Information - Table S2 Elemental analysis. Royal Society of Chemistry. [Link]

- (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | C15H11F3O2 | CID 13904573. PubChem. [Link]

- 4-Methoxybenzophenone | C14H12O2 | CID 69146. PubChem. [Link]

- Synthesis of 4-methoxybenzophenone. PrepChem.com. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC). [Link]

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PubMed Central (PMC), NIH. [Link]

Sources

- 1. This compound | 6185-76-8 [sigmaaldrich.com]

- 2. Buy this compound | 6185-76-8 [smolecule.com]

- 3. This compound | CAS 6185-76-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. staging.keyorganics.net [staging.keyorganics.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ossila.com [ossila.com]

- 10. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Structure, Properties, and Applications of 4-Methoxy-4'-trifluoromethylbenzophenone

Abstract: This document provides a comprehensive technical overview of 4-Methoxy-4'-trifluoromethylbenzophenone (CAS No. 6185-76-8), a substituted aromatic ketone of significant interest in materials science and medicinal chemistry. We will delve into its molecular structure, methods for molecular weight determination, physicochemical properties, and a representative synthetic pathway. Furthermore, this guide will explore its current and potential applications, grounded in the unique electronic and steric properties conferred by its methoxy and trifluoromethyl substituents. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile compound.

Part 1: Molecular Identity and Physicochemical Characteristics

This compound is an organic compound belonging to the diaryl ketone family. Its structure is distinguished by a central carbonyl bridge connecting two phenyl rings, each functionalized at the para position. This asymmetric substitution pattern, featuring an electron-donating group (methoxy) and a potent electron-withdrawing group (trifluoromethyl), is critical to its chemical behavior and utility.

Chemical Identifier Summary

A consolidated summary of the compound's key identifiers is presented below for unambiguous referencing.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | [1][2] |

| CAS Number | 6185-76-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁F₃O₂ | [1][2][3] |

| Molecular Weight | 280.24 g/mol | [1][2][3][4][5] |

| InChI Key | IDGRRJWQDJEWGN-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | [1][2][3] |

Structural Elucidation

The molecular architecture is foundational to the compound's reactivity and function. The benzophenone core provides a rigid, photoactive scaffold, while the substituents modulate its electronic properties. The methoxy group (-OCH₃) acts as an electron-donating group through resonance, increasing electron density on its attached phenyl ring. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, decreasing electron density on its ring. This electronic push-pull system influences the compound's absorption spectrum, dipole moment, and interaction with biological targets.

Molecular Weight Determination

The theoretical molecular weight of C₁₅H₁₁F₃O₂ is 280.24 g/mol . Experimentally, this value is confirmed using mass spectrometry (MS).

Expert Insight: Mass spectrometry is the definitive technique for determining the molecular weight of a pure substance. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be effective. EI would likely produce a clear molecular ion (M⁺) peak at m/z 280 and characteristic fragment ions. ESI, a softer technique, would yield the protonated molecule [M+H]⁺ at m/z 281, which is invaluable for confirming identity in complex mixtures, such as during reaction monitoring.

Protocol 1.3.1: Conceptual Workflow for MS Analysis

-

Sample Preparation: Dissolve a microgram-scale quantity of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer.

-

For ESI-MS: The solution is sprayed through a high-voltage capillary, forming charged droplets that evaporate to yield protonated molecular ions [M+H]⁺.

-

For EI-MS: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation to produce a molecular ion M⁺ and various daughter fragments.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

-

Data Interpretation: The peak with the highest m/z value corresponding to the intact molecule (m/z 280 for M⁺ or 281 for [M+H]⁺) confirms the molecular weight. Fragmentation patterns can be used to further validate the structure.

Physicochemical Properties

The physical properties of the compound are crucial for its handling, storage, and formulation.

| Property | Value | Source(s) |

| Physical Form | Liquid at ambient temperature | |

| Purity (Typical) | ≥97% | |

| Storage | Store at ambient temperature | |

| Melting Point | Data not readily available in cited literature | |

| Boiling Point | Data not readily available in cited literature | |

| Solubility | Data not readily available; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Part 2: Synthesis and Spectroscopic Profile

The synthesis of asymmetrically substituted benzophenones is most commonly achieved via Friedel-Crafts acylation, a robust and well-established method for forming aryl ketones.

Synthetic Strategy: Friedel-Crafts Acylation

Causality: This electrophilic aromatic substitution reaction is the preferred method because it efficiently creates a carbon-carbon bond between an aromatic ring (the nucleophile, in this case, anisole) and an acyl group (the electrophile, derived from 4-(trifluoromethyl)benzoyl chloride). The reaction is driven by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly reactive acylium ion, facilitating the attack by the electron-rich anisole ring.

Sources

- 1. Buy this compound | 6185-76-8 [smolecule.com]

- 2. (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone | C15H11F3O2 | CID 10978837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (6185-76-8) for sale [vulcanchem.com]

- 4. 4'-methoxy-3-(trifluoromethyl)benzophenone | 845-05-6 [chemicalbook.com]

- 5. 4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Background of Substituted Benzophenones

Introduction: The Ubiquitous Benzophenone Scaffold

The benzophenone core, a diaryl ketone consisting of two phenyl rings attached to a carbonyl group, represents a remarkably versatile and ubiquitous scaffold in both chemistry and biology.[1][2][3] Its structural simplicity belies a rich tapestry of chemical reactivity and biological activity that has captivated scientists for nearly two centuries. Found in natural products, marketed drugs, and essential industrial reagents, the benzophenone motif is a testament to the power of fundamental organic structures in driving scientific innovation.[2][4][5][6] This guide provides an in-depth exploration of the discovery, synthesis, and foundational principles that underpin the significance of substituted benzophenones for researchers, scientists, and drug development professionals. We will delve into the historical context, the synthetic methodologies that unlock its chemical diversity, the critical structure-activity relationships that govern its biological function, and the photochemical properties that open doors to unique applications.

Historical Perspective: From Discovery to a Privileged Structure

The journey of benzophenone began in 1834 with its first synthesis via the distillation of calcium benzoate.[7] However, it was the advent of robust synthetic methods in the late 19th and early 20th centuries, most notably the Friedel-Crafts acylation, that transformed benzophenone from a chemical curiosity into a foundational building block in organic synthesis.[8][9][10] This reaction, involving the electrophilic acylation of an aromatic ring, provided a straightforward and versatile route to the benzophenone core and, crucially, to its substituted derivatives.[8][10][11]

The realization that substituents on the phenyl rings could dramatically modulate the molecule's properties was a pivotal moment. This discovery shifted the focus from the parent compound to its myriad of analogs. Researchers began to appreciate that the benzophenone scaffold was "privileged" – a structural framework that could be systematically modified to interact with a wide range of biological targets. This has led to the development of benzophenone derivatives with a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][5][6][12][13]

Synthetic Strategies: The Art of Crafting Benzophenone Derivatives

The synthesis of substituted benzophenones is a cornerstone of modern organic chemistry, with the Friedel-Crafts acylation being the most prominent and widely employed method.[8][9][10] This reaction's enduring popularity stems from its reliability and broad substrate scope.

The Cornerstone: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[8][9] The reaction proceeds through an electrophilic aromatic substitution mechanism.

The key steps are:

-

Generation of the Acylium Ion: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion.[8]

-

Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[8]

-

Rearomatization: A base removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring and yielding the final benzophenone product.[8]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is less reactive than the starting material, thus preventing polysubstitution.[8]

Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.

Other Synthetic Routes

While Friedel-Crafts acylation is dominant, other methods for synthesizing benzophenones exist, including:

-

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid to formylate aromatic compounds, which can then be oxidized to the corresponding benzoic acid and used in a subsequent Friedel-Crafts reaction.[14][15][16][17][18]

-

Grignard Reactions: The reaction of a Grignard reagent with a benzoyl chloride or a related derivative can also yield benzophenones.[19]

-

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers, which are structurally related to benzophenones and can sometimes be used as precursors.[20][21][22][23][24]

Structure-Activity Relationships (SAR): Decoding Biological Activity

The true power of the benzophenone scaffold lies in the ability to fine-tune its biological activity through the strategic placement of substituents on the phenyl rings. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence a compound's efficacy and selectivity.[12][25][26][27]

For instance, in the development of anti-inflammatory agents, the addition of specific amine and chloro groups to the benzophenone core was found to potently inhibit the release of proinflammatory cytokines.[12] Similarly, for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), extensive exploration of the benzophenone SAR led to compounds with potent activity against both wild-type and drug-resistant viral strains.[27]

Caption: Conceptual Flow of Structure-Activity Relationship (SAR) Studies.

Quantitative Data on Substituted Benzophenones

The following table summarizes the structure and biological activity of representative substituted benzophenones from different therapeutic areas.

| Compound ID | Substituents | Biological Activity | IC₅₀ | Reference |

| GW678248 (70h) | Complex substitutions including a cyclopropyl group and a nitrile | HIV Non-Nucleoside Reverse Transcriptase Inhibitor | 0.5 nM (wild-type HIV) | [27] |

| Compound 45 | 4-[(2-aminophenyl)amino]-2-chlorophenyl and 2-methylphenyl | p38 MAP Kinase Inhibitor (Anti-inflammatory) | 10 nM | [12] |

| Benzophenone hydrazone derivative | 4-halogen and 4-triflate/perhaloalkoxy groups | Insecticidal activity against Spodoptera littoralis | Good activity | [25] |

The Photochemistry of Benzophenones: A World of Light-Induced Reactions

Benzophenone and its derivatives are renowned for their rich and well-studied photochemistry.[7][28][29][30] Upon absorption of UV light, benzophenone efficiently undergoes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% quantum yield.[1][31] This long-lived triplet state is a powerful diradical that can abstract a hydrogen atom from a suitable donor, forming a ketyl radical.[1][32]

This photoreactivity is the basis for many of its applications:

-

Photoinitiators: In UV-curing applications for inks and coatings, the radicals generated from benzophenone initiate polymerization.[1]

-

UV Blockers: Benzophenone derivatives are widely used in sunscreens and plastic packaging to absorb harmful UV radiation and prevent photodegradation.[1]

-

Photophysical Probes: In biological research, the photoreactive nature of benzophenone is exploited to map peptide-protein interactions.[1]

Experimental Protocols: Synthesis of a Substituted Benzophenone

The following protocol provides a detailed methodology for the synthesis of 4-methylbenzophenone via Friedel-Crafts acylation.

Synthesis of 4-Methylbenzophenone

Caption: Experimental Workflow for the Synthesis of 4-Methylbenzophenone.

Materials:

-

Toluene

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Sodium sulfate (anhydrous)

-

Ethanol

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Charging Reagents: Add toluene (1.1 equivalents) and anhydrous dichloromethane to the flask.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. Ensure the temperature does not rise significantly.

-

Acylating Agent Addition: Add benzoyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid product from ethanol to obtain pure 4-methylbenzophenone.[9]

Conclusion

The substituted benzophenone scaffold continues to be a fertile ground for discovery in medicinal chemistry, materials science, and photochemistry. Its straightforward synthesis, coupled with the profound impact of substitution on its physicochemical and biological properties, ensures its enduring relevance. For researchers and drug development professionals, a deep understanding of the principles outlined in this guide—from the historical context and synthetic methodologies to the nuances of structure-activity relationships and photochemistry—is essential for harnessing the full potential of this remarkable chemical entity. The journey from a simple diaryl ketone to a diverse family of highly functionalized molecules is a powerful illustration of how fundamental organic chemistry underpins innovation across the scientific disciplines.

References

- Pistidda, S., Vargiu, S., Deplano, A., Musu, A., Manca, M. R., Sanna, A., & Spiga, A. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Pest Management Science, 57(2), 191-202. [Link]

- Wikipedia. (n.d.). Benzophenone.

- Ecker, G. F., et al. (2011). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 54(19), 6684-6695. [Link]

- Das, S., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222-15229. [Link]

- Johns, B. A., et al. (2005). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 48(24), 7604-7615. [Link]

- Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE.

- Leigh, W. J., et al. (2000). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A, 104(44), 9994-10001. [Link]

- Ganaie, J. A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]

- Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

- Neckers, D. C. (2007). The Photochemistry of Benzophenone. The Spectrum, 19(1), 4-10. [Link]

- DeFelippis, M. R. (1989). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. McMaster University. [Link]

- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]

- Quora. (2014). How to prepare benzophenone from benzene.

- Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23905-23933. [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]

- Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Cogent Chemistry, 4(1), 1472856. [Link]

- Das, S., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222-15229. [Link]

- Rossi, E., et al. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 20(3), 4352-4395. [Link]

- ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities.

- Belluti, F., et al. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. European Journal of Medicinal Chemistry, 46(5), 1682-1693. [Link]

- Gattermann-Koch Reaction. (n.d.).

- Münzer, L., & Brückner, R. (2023). Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. Synthesis, 55(04), 517-533. [Link]

- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21545-21555. [Link]

- Scaiano, J. C., Abuin, E. B., & Stewart, L. C. (1982). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society, 104(21), 5673-5679. [Link]

- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

- Wikipedia. (n.d.). Gattermann reaction.

- Wikipedia. (n.d.). Ullmann condensation.

- Kamal, A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 5(72), 58284-58299. [Link]

- Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.

- Ganaie, J. A., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. [Link]

- Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.

- Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.

- Harris, P. A., et al. (1995). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Medicinal Chemistry, 38(10), 1773-1782. [Link]

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21545-21555. [Link]

- Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

- Cambridge University Press. (n.d.). Ullmann Reaction.

- BYJU'S. (n.d.). Ullmann Reaction.

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 5. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]

- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 12. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 14. echemi.com [echemi.com]

- 15. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 17. testbook.com [testbook.com]

- 18. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 19. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]

- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 21. Ullmann Reaction [organic-chemistry.org]

- 22. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. byjus.com [byjus.com]

- 25. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. collectionscanada.gc.ca [collectionscanada.gc.ca]

A Spectroscopic Guide to 4-Methoxy-4'-trifluoromethylbenzophenone: Unveiling Molecular Structure and Properties

Introduction: The Significance of Substituted Benzophenones

4-Methoxy-4'-trifluoromethylbenzophenone stands as a molecule of significant interest within the realms of medicinal chemistry, materials science, and photochemistry. As a dissymmetrically substituted benzophenone, its unique electronic properties, conferred by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, make it a valuable scaffold for the development of novel therapeutic agents and functional materials.[1][2] The precise characterization of this compound is paramount for its effective application, and spectroscopic techniques provide the foundational data for confirming its structure, purity, and electronic behavior.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can map the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | H-2', H-6' |

| ~7.7-7.8 | d | 2H | H-3', H-5' |

| ~7.7 | d | 2H | H-2, H-6 |

| ~7.0 | d | 2H | H-3, H-5 |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted data is based on the analysis of structurally similar compounds, including 4-(Trifluoromethyl)benzophenone and 4-Methoxybenzophenone.[3][4][5]

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group. The protons on the trifluoromethyl-substituted ring (H-2', H-6' and H-3', H-5') are expected to appear further downfield due to the electron-withdrawing effect of the -CF₃ group. The protons on the methoxy-substituted ring (H-2, H-6 and H-3, H-5) will be shifted upfield due to the electron-donating nature of the -OCH₃ group. The methoxy protons themselves will appear as a sharp singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~164 | C-4 |

| ~141 | C-1' |

| ~132 | C-2, C-6 |

| ~130 | C-1 |

| ~129 | C-2', C-6' |

| ~125 (q) | C-3', C-5' |

| ~124 (q) | -CF₃ |

| ~114 | C-3, C-5 |

| ~56 | -OCH₃ |

Note: Predicted data is based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon. The carbons of the trifluoromethyl-substituted ring will show characteristic splitting patterns (quartets) due to coupling with the three fluorine atoms. The carbon attached to the methoxy group (C-4) will be significantly shielded, appearing at a lower chemical shift.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Note: Predicted data is based on typical chemical shifts for trifluoromethyl groups attached to an aromatic ring.

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-3000 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1650-1670 | Strong | C=O stretch (conjugated ketone) |

| ~1580-1600 | Strong | Aromatic C=C stretch |

| ~1250-1350 | Strong | C-F stretch (-CF₃) |

| ~1100-1250 | Strong | C-O stretch (aryl ether) |

Note: Predicted data is based on the analysis of structurally similar compounds, such as 4-Methoxybenzophenone.[5][6][7]

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings will influence the exact position of this band. The strong absorptions in the fingerprint region will be indicative of the C-F and C-O stretching vibrations, confirming the presence of the trifluoromethyl and methoxy groups, respectively.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Predicted UV-Vis Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~280-300 | High | Ethanol | π → π* transition |

| ~330-350 | Low | Ethanol | n → π* transition |

Note: Predicted data is based on the UV-Vis spectrum of 4-Methoxybenzophenone and the expected influence of the trifluoromethyl group.[8]

The UV-Vis spectrum of this compound is expected to show two main absorption bands. The more intense band at shorter wavelength corresponds to a π → π* transition within the aromatic system. The weaker band at longer wavelength is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. The presence of the methoxy and trifluoromethyl groups will influence the exact position and intensity of these bands through their electronic effects.

Experimental Protocol for UV-Vis Spectroscopy

Caption: A schematic representation of the workflow for UV-Vis spectroscopic analysis.

Conclusion: A Synergistic Approach to Molecular Characterization

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. NMR spectroscopy reveals the precise atomic connectivity and chemical environment, IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy elucidates the electronic properties of the molecule. By integrating the data from these techniques, researchers can confidently verify the structure and purity of this important compound, paving the way for its successful application in scientific research and development.

References

- PubChem. (n.d.). (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.

- PubChem. (n.d.). 4-Methoxybenzophenone.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427).

- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, m1953.

- NIST. (n.d.). 4,4'-Dimethoxybenzophenone.

- PubChem. (n.d.). (4-Methoxyphenyl)methanone.

- SpectraBase. (n.d.). 4-Methoxybenzophenone - Optional[UV-VIS] - Spectrum.

- SpectraBase. (n.d.). 3,4,5-Trimethoxy-4'-fluorobenzophenone - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. (n.d.). 4-Methoxybenzophenone - Optional[FTIR] - Spectrum.

- PubMed. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Journal of Fluorescence.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.

Sources

- 1. This compound (6185-76-8) for sale [vulcanchem.com]

- 2. Buy this compound | 6185-76-8 [smolecule.com]

- 3. 4-(Trifluoromethyl)benzophenone(728-86-9) 1H NMR [m.chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 5. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzophenone(611-94-9) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

Mechanism of action for 4-Methoxy-4'-trifluoromethylbenzophenone in photochemical reactions.

An In-depth Technical Guide to the Photochemical Mechanism of 4-Methoxy-4'-trifluoromethylbenzophenone

Introduction: Unveiling the Reactivity of a "Push-Pull" Benzophenone

Substituted benzophenones are a cornerstone of organic photochemistry, serving as versatile tools in disciplines ranging from synthetic chemistry to materials science and photobiology.[1] Their capacity to absorb ultraviolet (UV) radiation and populate highly reactive excited states makes them powerful photosensitizers and photoinitiators.[2] This guide provides an in-depth exploration of the photochemical mechanism of a specific, highly functionalized derivative: this compound.

This molecule is uniquely characterized by a "push-pull" electronic structure, featuring an electron-donating methoxy group (-OCH₃) on one phenyl ring and a potent electron-withdrawing trifluoromethyl group (-CF₃) on the other.[3] This arrangement significantly modulates the compound's photophysical properties and dictates its subsequent chemical reactivity. Understanding this mechanism is paramount for researchers, scientists, and drug development professionals seeking to harness its photochemical potential or mitigate its effects.

Part 1: Core Photophysical Principles: The Journey from Photon to Reactive Triplet

The photochemical narrative of this compound begins with the absorption of a photon and culminates in the formation of a long-lived, reactive triplet state. This sequence of events is foundational to its mechanism of action.

Light Absorption and Excitation

The process is initiated when the molecule absorbs a photon of UV light, an event governed by the Grotthuss-Draper law, which states that light must be absorbed for a photochemical reaction to occur.[4][5] This absorption elevates the molecule from its ground electronic state (S₀) to a higher energy, short-lived excited singlet state (S₁).[1][6] The push-pull nature of this compound results in a redshifted absorption spectrum compared to the parent benzophenone, allowing for activation with lower-energy UV or even visible light sources.[3]

Intersystem Crossing: The Gateway to Reactivity

Benzophenones are renowned for their exceptional efficiency in undergoing a process called intersystem crossing (ISC).[6][7] During ISC, the molecule rapidly transitions from the fleeting S₁ state to a more stable, longer-lived triplet state (T₁), with a quantum yield approaching unity.[7][8] This triplet state is the principal photoactive species, responsible for the vast majority of benzophenone's rich photochemistry.[6]

The character of this lowest triplet state is critical. For many benzophenones, the lowest triplet is an n,π* state, localized on the carbonyl group, which exhibits high reactivity in hydrogen abstraction reactions.[9] However, the electronic influence of substituents and the polarity of the solvent can alter the energy levels, sometimes causing a π,π* state to become the lowest triplet.[8][10] In polar solvents, the electron-donating methoxy group can stabilize a π,π* or charge-transfer (CT) triplet state, which is typically less reactive in hydrogen abstraction.[8][10]

Caption: Jablonski diagram illustrating the primary photophysical pathways.

Part 2: Mechanism of Action: The Dichotomy of the Triplet State

Once populated, the T₁ excited state of this compound acts as a potent chemical reagent, primarily engaging in two competitive reaction pathways: hydrogen atom abstraction and energy transfer.

Hydrogen Atom Abstraction (HAT)

The hallmark reaction of the benzophenone n,π* triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule (R-H).[1][9][11] This process generates two radical species: a benzophenone ketyl radical and a substrate-derived radical (R•).[9][12]

Reaction: (BP=O)* [T₁] + R-H → (BP-OH)• [Ketyl Radical] + R•

The substitution pattern of this compound plays a crucial role here. The electron-withdrawing -CF₃ group enhances the electrophilic character of the carbonyl oxygen in the triplet state, increasing its propensity for hydrogen abstraction. This makes it a more aggressive photoinitiator compared to unsubstituted benzophenone. The resulting ketyl radicals can then participate in further reactions, such as dimerization to form pinacols.[9]

Energy Transfer (Photosensitization)

Alternatively, the triplet state can act as an energy donor. If it collides with an acceptor molecule (A) that has a lower triplet energy, it can transfer its electronic energy, returning to its ground state (S₀) while promoting the acceptor to its triplet state (A* [T₁]).[6]

Reaction: (BP=O)* [T₁] + A [S₀] → BP=O [S₀] + A* [T₁]

This energy transfer mechanism is the foundation of photosensitization, enabling chemical reactions that are not possible through direct irradiation of the acceptor molecule.

Caption: Primary photochemical reaction pathways of the triplet state.

Part 3: Experimental Validation and Protocols

The fleeting nature of the excited states and radical intermediates involved in these photochemical reactions necessitates specialized techniques for their study. Transient Absorption Spectroscopy (TAS) is the principal method for directly observing these species and elucidating the reaction dynamics.[7][13]

Nanosecond Transient Absorption Spectroscopy (ns-TA)

In a typical ns-TA experiment, the sample is first excited with a short, intense "pump" laser pulse to generate the excited states. A second, broad-spectrum "probe" light pulse is then passed through the sample at a defined delay time. By measuring the change in absorbance of the probe light, one can construct absorption spectra of the transient species, such as the T₁ triplet state and the ketyl radical, and monitor their formation and decay kinetics over time.[7][12] The triplet state of benzophenone derivatives has a characteristic absorption maximum around 525-530 nm.[10][14]

Protocol: Nanosecond Transient Absorption Spectroscopy of this compound

-

Sample Preparation: Prepare a solution of this compound (e.g., 0.1-1 mM) in the solvent of choice (e.g., acetonitrile for general characterization or cyclohexane containing a hydrogen donor like isopropanol for HAT studies). The solution must be deoxygenated by bubbling with nitrogen or argon for at least 20 minutes, as dissolved oxygen can quench the triplet state.

-

Instrumentation Setup: Utilize a ns-TA spectrometer, such as the Edinburgh Instruments LP980.[7][13]

-

Pump Source: A Q-switched Nd:YAG laser providing a pump wavelength (e.g., 355 nm) where the compound absorbs.[13]

-

Probe Source: A high-intensity pulsed Xenon lamp to provide a continuous spectrum probe light.

-

Detection: A monochromator and a fast-response detector (e.g., a photomultiplier tube or an ICCD camera) to record the transient absorption signal.[13]

-

-

Data Acquisition:

-

Record a baseline spectrum (probe light only) before the pump pulse.

-

Fire the pump laser to excite the sample and record the transient absorption spectra at various time delays (from nanoseconds to microseconds) after the pump pulse.

-

-

Data Analysis:

-

Calculate the change in optical density (ΔOD) to obtain the transient absorption spectrum.

-

Plot the ΔOD at a specific wavelength (e.g., the triplet absorption maximum) as a function of time to determine the lifetime of the transient species.

-

Analyze the spectra to identify the T-T absorption bands and any new bands corresponding to the ketyl radical.

-

Caption: Workflow for a Nanosecond Transient Absorption Spectroscopy experiment.

Part 4: Quantitative Data and the Influence of Structure

The photophysical properties of benzophenones are highly sensitive to their substitution pattern. The table below summarizes typical data for related compounds to provide a comparative framework for understanding the behavior of this compound.

| Parameter | Benzophenone (Parent) | 4-Methoxybenzophenone | Notes |

| Triplet Energy (ET) | ~69 kcal/mol (n,π) | ~69 kcal/mol (n,π) in non-polar solvents~66 kcal/mol (π,π) in water[10] | The triplet character and energy can invert depending on solvent polarity. |

| ISC Quantum Yield (ΦISC) | ~1.0[2][7] | ~1.0 | Intersystem crossing is exceptionally efficient across most derivatives. |

| Triplet Lifetime (τT) | Microseconds (in deoxygenated solution) | Varies with solvent and triplet character | Lifetimes are heavily dependent on the presence of quenchers (like O₂) or H-donors. |

| kH (from Cyclohexadiene) | ~2 x 10⁸ M⁻¹s⁻¹ (in MeCN)[10] | ~5 x 10⁵ M⁻¹s⁻¹ (in Water)[10] | The rate of hydrogen abstraction drops significantly for the less reactive π,π triplet state. |

Note: Specific quantitative data for this compound requires direct experimental measurement but can be inferred from these trends. The -CF₃ group is expected to increase the ET and kH relative to 4-methoxybenzophenone.

Part 5: Applications in Research and Development

The well-defined photochemical mechanism of this compound makes it a valuable molecule for several advanced applications:

-

Photoredox Catalysis: Its ability to efficiently generate radicals via hydrogen atom transfer upon irradiation makes it an effective photoinitiator for a variety of organic transformations.[3][15]

-

Fluorine Chemistry: The trifluoromethyl group is a key pharmacophore. This compound can be used in reactions designed to introduce fluorinated moieties into organic frameworks, leveraging the stability of radical intermediates influenced by the -CF₃ group.[3]

-

Materials Science: As a photoinitiator, it can be used to trigger polymerization reactions for creating specialized polymers and coatings.

-

Mechanistic Probes: Its sensitivity to the environment (e.g., solvent polarity) allows it to be used as a probe to study the properties of micro-environments such as micelles or polymer matrices.

Conclusion

The mechanism of action for this compound is a sophisticated interplay of its unique "push-pull" electronic structure and the fundamental principles of photochemistry. The process is dominated by the highly efficient formation of a reactive triplet state following UV light absorption. This triplet state primarily decays via two competitive pathways: hydrogen atom abstraction, which is enhanced by the electron-withdrawing trifluoromethyl group, and energy transfer. A thorough understanding of these pathways, validated by techniques like transient absorption spectroscopy, is essential for leveraging this molecule's full potential in catalysis, materials science, and pharmaceutical development.

References

- Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State.

- Hydrogen abstraction by photoexcited benzophenone: consequences for DNA photosensitization. Physical Chemistry Chemical Physics (RSC Publishing).

- An In-depth Technical Guide to the Photochemistry of Thia-Substituted Benzophenones. Benchchem.

- The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. Benchchem.

- Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones.

- Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers. PubMed.

- Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone.

- The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution.

- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments.

- This compound. Smolecule.

- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments (July 14, 2020).

- Photoreduction of benzophenone by acetonitrile: correlation of rates of hydrogen abstraction from RH with the ionization potentials of the radicals R. OSTI.GOV.

- The Photochemistry of Benzophenone. ScholarWorks@BGSU.

- Inversion of 4-methoxybenzophenone triplet in aqueous solutions.

- Applications of continuous-flow photochemistry in organic synthesis, material science, and water tre

- Photochemistry. MSU chemistry.

- Photochemical reactions – Knowledge and References. Taylor & Francis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 6185-76-8 [smolecule.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. edinst.com [edinst.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogen abstraction by photoexcited benzophenone: consequences for DNA photosensitization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. edinst.com [edinst.com]

- 14. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 15. pure.tue.nl [pure.tue.nl]

Trifluoromethylated Benzophenone Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Value of the Trifluoromethyl Group in Benzophenone Scaffolds

The benzophenone core is a well-established and ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure represents a powerful approach in modern drug discovery. The CF3 group is prized for its ability to significantly modulate a molecule's physicochemical and pharmacokinetic properties.[3][4] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding affinities with biological targets.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylated benzophenone derivatives, offering valuable insights for researchers and professionals in drug development.

I. Synthetic Strategies for Trifluoromethylated Benzophenones: A Mechanistic Perspective

The synthesis of trifluoromethylated benzophenones can be broadly approached through two primary strategies: the introduction of a trifluoromethyl group onto a pre-existing benzophenone scaffold or the construction of the benzophenone core using trifluoromethylated building blocks. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups.

A common and efficient method involves the Friedel-Crafts acylation of a trifluoromethylated aromatic compound with a benzoyl chloride derivative, or vice versa. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Exemplary Synthetic Workflow: Friedel-Crafts Acylation

The following diagram illustrates a generalized workflow for the synthesis of a trifluoromethylated benzophenone via Friedel-Crafts acylation.

Caption: Generalized workflow for Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzophenone

This protocol provides a step-by-step method for the synthesis of 4-(trifluoromethyl)benzophenone, a common building block in medicinal chemistry.[3]

Materials:

-

Benzotrifluoride

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Addition funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-